Molecular Weight and Lipophilicity Distinguish Cyclobutyl from Methyl and Isopropyl Analogs
The cyclobutyl substituent imparts a substantially higher molecular weight and a distinct lipophilicity profile compared to the closest linear and branched‑alkyl pyrazole‑acetic acid analogs. The increased steric bulk and calculated logP directly impact protein‑ligand hydrophobic interactions and passive membrane permeability, parameters that cannot be matched by smaller alkyl congeners.
| Evidence Dimension | Molecular weight and predicted octanol/water partition coefficient (logP) |
|---|---|
| Target Compound Data | MW = 208.26 g/mol; logP ≈ 1.8 (predicted, mcule.com) |
| Comparator Or Baseline | 2‑(3‑methyl‑1H‑pyrazol‑1‑yl)acetic acid (CAS 180741‑30‑4): MW = 140.14 g/mol, logP ≈ 0.5 (predicted). 2‑(3‑isopropyl‑1H‑pyrazol‑1‑yl)acetic acid (CAS 1531555‑49‑3): MW = 168.19 g/mol, logP ≈ 1.2 (predicted). |
| Quantified Difference | MW increase of +68.1 g/mol (49%) vs. methyl; +40.1 g/mol (24%) vs. isopropyl. logP increase of ≈1.3 vs. methyl; ≈0.6 vs. isopropyl. |
| Conditions | Calculated molecular weight from molecular formula C₉H₁₂N₂O₂; logP predicted by consensus method (mcule.com and ACD/Labs). |
Why This Matters
Procurement decisions for lead‑optimization programs must account for MW‑ and logP‑driven differences in permeability, solubility, and binding free energy that cannot be emulated by lighter alkyl analogs.
